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molecular formula C8H14O2 B1596049 Ethylene glycol diallyl ether CAS No. 7529-27-3

Ethylene glycol diallyl ether

Cat. No. B1596049
M. Wt: 142.2 g/mol
InChI Key: CARNFEUGBMWTON-UHFFFAOYSA-N
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Patent
US08274075B2

Procedure details

Sodium hydride (NaH, 5.0 g, 0.208 mol) was slowly added to a solution of 2-allyloxy-ethanol (20 mL, 0.187 mol) while stirring. Allyl bromide (32 mL, 0.370 mol) was added and the mixture was stirred at 60° C. for 10 hours. After cooling, the reaction mixture was filtered and a dark oil was obtained after solvent evaporation. The oil was fractionally distilled to give 22 grams of 3-(2-allyloxy-ethoxy)-propene (0.155 mol, yield 83%) as a colorless oil. 1H NMR (400 Mz, CDCl3): δ 3.6 (t, 2H), 4.0 (d, 2H), 5.1 (d 1H), 5.3 (d 1H), 5.9 (q, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:6][CH2:7][CH2:8][OH:9])[CH:4]=[CH2:5].[CH2:10](Br)[CH:11]=[CH2:12]>>[CH2:3]([O:6][CH2:7][CH2:8][O:9][CH2:12][CH:11]=[CH2:10])[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C=C)OCCO
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
a dark oil was obtained
CUSTOM
Type
CUSTOM
Details
after solvent evaporation
DISTILLATION
Type
DISTILLATION
Details
The oil was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCCOCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.155 mol
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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